N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine

CNS depressant structure-activity relationship halogen positional effect

N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine (CAS 332394-75-9; molecular formula C8H9IN4; MW 288.09 g/mol) is a benzylideneaminoguanidine—a guanylhydrazone formed by condensation of 3-iodobenzaldehyde with aminoguanidine. The compound features a Schiff-base C=N double bond linking the 3-iodophenyl moiety to the guanidine core, existing preferentially in the (Z) configuration as established by 1H- and 13C-NMR and homonuclear NOE difference spectroscopy on congeneric guanylhydrazones.

Molecular Formula C8H9IN4
Molecular Weight 288.09 g/mol
Cat. No. B11715667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine
Molecular FormulaC8H9IN4
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C=NN=C(N)N
InChIInChI=1S/C8H9IN4/c9-7-3-1-2-6(4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
InChIKeyXQZCXDWZAHCPLS-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine: Structural and Pharmacological Baseline for Procurement Decisions


N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine (CAS 332394-75-9; molecular formula C8H9IN4; MW 288.09 g/mol) is a benzylideneaminoguanidine—a guanylhydrazone formed by condensation of 3-iodobenzaldehyde with aminoguanidine . The compound features a Schiff-base C=N double bond linking the 3-iodophenyl moiety to the guanidine core, existing preferentially in the (Z) configuration as established by 1H- and 13C-NMR and homonuclear NOE difference spectroscopy on congeneric guanylhydrazones [1]. Unlike its reduced counterpart meta-iodobenzylguanidine (MIBG, CAS 80663-95-2), which is a clinically established radiopharmaceutical for neuroendocrine tumor imaging and therapy, this oxidized Schiff-base derivative belongs to a distinct pharmacological class explored primarily as melanocortin receptor ligands and synthetic building blocks [2][3].

Why In-Class Benzylideneaminoguanidine Analogs Cannot Simply Substitute for N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine


Benzylideneaminoguanidines exhibit sharply divergent pharmacological profiles governed by halogen substitution pattern and oxidation state. US Patent 4,060,640 explicitly demonstrates that ortho-halogenated benzylideneaminoguanidines possess high CNS and cardiovascular depressant activity, while meta-substituted congeners—including the 3-iodo derivative—show 'little, if any, pharmacological activity' in these assays [1]. Furthermore, the Schiff-base (C=N) character of this compound distinguishes it fundamentally from the reduced benzylguanidine MIBG, which relies on the norepinephrine transporter (NET) for tumor targeting; reduction of the imine bond abolishes the melanocortin receptor ligand potential described for the benzylideneamino series [2][3]. These positional and oxidation-state specificities preclude generic interchange among in-class compounds for any given application.

Quantitative Comparative Evidence for N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine versus Closest Analogs


CNS Depressant Activity: Meta-Iodo vs. Ortho-Halogen Substitution Defines a Functional On/Off Switch

US Patent 4,060,640 provides a direct structure-activity comparison demonstrating that benzylideneaminoguanidines bearing halogen at an ortho position exhibit 'very high pharmacological activity' as CNS and cardiovascular depressants, whereas compounds with halogen only at meta or para positions—including the 3-iodo derivative described herein—exhibit 'little, if any, pharmacological activity' [1]. This constitutes a binary functional differentiation controlled solely by substitution topology.

CNS depressant structure-activity relationship halogen positional effect

Schiff-Base Character vs. Reduced Guanidine: Structural Distinction from MIBG Dictates Distinct Biological Targeting

The target compound contains a C=N imine bond (Schiff base), distinguishing it from the reduced C–N benzylguanidine scaffold of MIBG. MIBG is a validated norepinephrine transporter (NET) substrate with established clinical utility for neuroendocrine tumor imaging (123I-MIBG) and therapy (131I-MIBG), achieving selective accumulation in adrenergic tissues via the uptake-1 process [1]. In contrast, benzylideneaminoguanidines have been patented as melanocortin receptor (MCR) ligands, with no evidence of NET substrate activity [2]. Reduction of the imine abolishes MCR ligand potential.

Schiff base NET substrate melanocortin receptor oxidation state

Iodine van der Waals Radius and Polarizability: Differentiation from Chloro and Bromo Analogs

The iodine atom at position 3 confers distinct physicochemical properties relative to chloro, bromo, and unsubstituted benzylideneaminoguanidine analogs. The van der Waals radius of iodine (1.98 Å) is substantially larger than bromine (1.85 Å) and chlorine (1.75 Å), while iodine's polarizability (5.35 ų) exceeds that of bromine (3.05 ų) and chlorine (2.18 ų) [1]. These properties modulate halogen bonding capacity, lipophilicity (calculated XLogP3), and potential for radioisotopic labeling with 123I, 124I, or 125I for imaging or tracer studies .

halogen bonding polarizability medicinal chemistry physicochemical properties

Lack of CNS Activity Enables Melanocortin-Focused Applications Without Sedation Liability

The patent literature establishes a functional divergence: ortho-halogen benzylideneaminoguanidines are CNS depressants [1], whereas the benzylideneaminoguanidine scaffold (including meta-substituted analogs) is claimed as melanocortin receptor ligands for treating inflammation, obesity, and metabolic disorders [2]. The 3-iodo substitution pattern (meta, not ortho) predicts retention of melanocortin receptor ligand potential without the competing CNS depressant activity that would confound therapeutic applications in metabolic or inflammatory indications.

melanocortin receptor CNS side-effect profile selectivity

Evidence-Backed Application Scenarios for N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine Procurement


Melanocortin Receptor Ligand Screening Libraries (MC1R/MC4R-Focused Programs)

The benzylideneaminoguanidine scaffold is explicitly patented as a melanocortin receptor ligand class with claimed selectivity for MC1 and MC4 receptors [1]. The 3-iodo derivative provides a meta-substituted halogen probe with enhanced polarizability for halogen-bonding interactions without the CNS depressant liability inherent to ortho-halogen congeners . Procurement is justified for MC receptor screening cascades where the iodine atom additionally offers a heavy-atom label for X-ray crystallographic phasing or the potential for radioiodination (125I) to generate radioligands for binding assays.

Radiotracer Development via Isotopic Iodine Substitution (123I/125I/131I)

Unlike chloro, bromo, or unsubstituted benzylideneaminoguanidine analogs, the 3-iodo derivative contains a covalent iodine atom that can theoretically be substituted with radioactive iodine isotopes (123I for SPECT, 124I for PET, 125I for autoradiography, 131I for therapy) [1]. While MIBG is the established clinical radioiodinated guanidine, the Schiff-base character of this compound offers a distinct chemical scaffold for radiotracer development targeting melanocortin receptor-expressing tissues rather than NET-expressing neuroendocrine tumors .

Organic Synthesis Building Block for Triazolotriazine and Fused Heterocyclic Libraries

Benzylideneaminoguanidines, including halogenated derivatives, react with ethyl N-cyanoformimidate to yield 1-benzylideneamino-2-cyanoiminomethylguanidines, which cyclize to 1,2,4-triazolo[1,5-a]-1,3,5-triazine derivatives with demonstrated phytotoxic activity [1]. The 3-iodo substituent provides a synthetic handle for further cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that are not accessible with chloro or unsubstituted analogs, enabling diversification of heterocyclic libraries for agrochemical or pharmaceutical screening.

Negative Control for CNS Depressant Assays—Validating Ortho-Substitution Specificity

Given the explicit patent disclosure that meta-substituted benzylideneaminoguanidines lack CNS depressant activity while ortho-halogen analogs are highly active [1], this compound serves as a structurally matched negative control in CNS behavioral pharmacology studies. Procurement is warranted for experimental designs requiring a benzylideneaminoguanidine scaffold that is predicted to be CNS-inactive, enabling definitive attribution of CNS effects to ortho-substitution topology.

Quote Request

Request a Quote for N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.